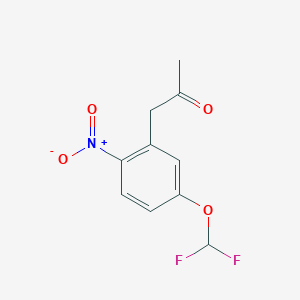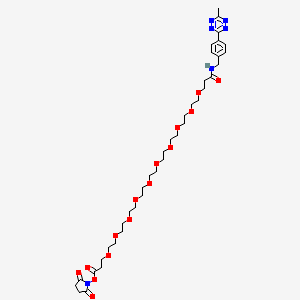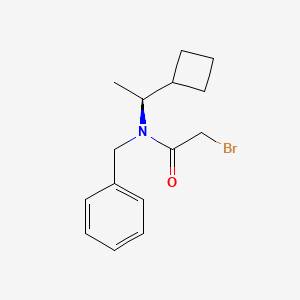
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide is an organic compound characterized by its unique structure, which includes a bromine atom, a benzyl group, and a cyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, typically using benzyl halides in the presence of a base.
Cyclobutyl Group Incorporation: The cyclobutyl group is incorporated through cyclization reactions, often involving cyclobutyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Cyclization Reactions: The cyclobutyl group can participate in ring-opening or ring-closing reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions include substituted acetamides, cyclobutane derivatives, and various functionalized benzyl compounds.
科学的研究の応用
(S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-N-benzyl-2-bromo-N-(1-cyclobutylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclobutyl group may influence the compound’s conformation and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
N-benzylacetamide: Lacks the bromine and cyclobutyl groups, resulting in different reactivity and biological activity.
2-bromoacetamide: Lacks the benzyl and cyclobutyl groups, leading to distinct chemical properties.
N-cyclobutylethylacetamide: Lacks the bromine and benzyl groups, affecting its chemical behavior and applications.
特性
分子式 |
C15H20BrNO |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
N-benzyl-2-bromo-N-[(1S)-1-cyclobutylethyl]acetamide |
InChI |
InChI=1S/C15H20BrNO/c1-12(14-8-5-9-14)17(15(18)10-16)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m0/s1 |
InChIキー |
MIMSQKJNJRMWFY-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1CCC1)N(CC2=CC=CC=C2)C(=O)CBr |
正規SMILES |
CC(C1CCC1)N(CC2=CC=CC=C2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



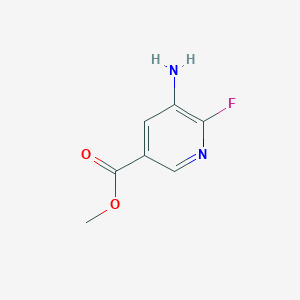
![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
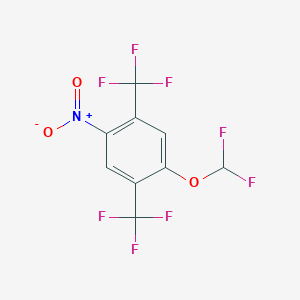
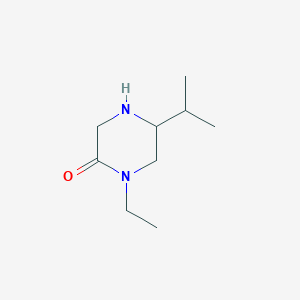
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
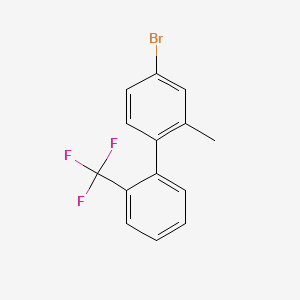
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
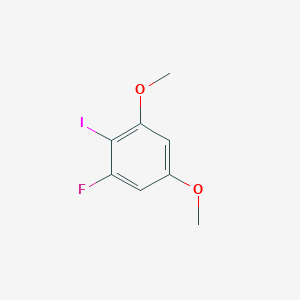
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)
